6-N-Boc-2,6-diazabicyclo[3.2.1]octane
Overview
Description
Synthesis Analysis
A retrosynthetic analysis of compound 6 indicated the possibility of constructing 3,6-diazabicyclo[3.2.1]octanes ring through reductive cyclization of a nitroenamine of type II, which could in turn be obtained from lactam I, by activation of the amide group followed by condensation with nitroalkane .Molecular Structure Analysis
The molecular structure of 6-N-Boc-2,6-diazabicyclo[3.2.1]octane consists of a diazabicyclo[3.2.1]octane ring system with a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom.Chemical Reactions Analysis
3-Oxidopyraziniums are azomethine ylides derived from 2 (1 H )-pyrazinones that can undergo 1,3-dipolar cycloadditions with acrylate and acrylic acid derivatives . The cycloaddition of 1- (4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate and with methyl crotonate afforded a 3,8-diazabicyclo[3.2.1]octane in 51–73% yield together with traces of the 2,5-diazabicyclo[2.2.2]octane .Scientific Research Applications
Improved and Scalable Synthesis Processes
A significant application of diazabicyclo[3.2.1]octane derivatives is in the development of improved and scalable synthesis processes. Huang and Teng (2011) demonstrated an enhanced process for substituted diazabicyclo[3.2.1]octane, showcasing its utility in chemical synthesis and production (Huang & Teng, 2011).
Synthesis of Derivatives
Mikhlina et al. (1967) explored the general method of synthesizing 1,2-diazabicyclo[3.2.1]octane and its derivatives, highlighting the compound's role in the creation of various chemical structures (Mikhlina, Komarova, & Rubtsov, 1967).
Catalysis in Organic Synthesis
The use of diazabicyclooctane (DABCO) as a catalyst in organic synthesis is a primary application. Azizian et al. (2012) described its use in one-pot, three-component condensation reactions, exemplifying its role as a catalyst in organic synthesis (Azizian, Shameli, & Balalaie, 2012).
Applications in Organic Reactions
Baghernejad Bita (2010) noted DABCO's widespread application in organic preparations as a solid catalyst, emphasizing its eco-friendly and high-reactive properties (Baghernejad Bita, 2010).
Multicomponent Domino Reactions
Liéby-Muller et al. (2005) demonstrated the use of beta-ketoamides to create polyfunctionalized 2,6-diazabicyclo[2.2.2]octane cores through multicomponent domino reactions. This method is noted for its environmental friendliness and operational simplicity (Liéby-Muller, Constantieux, & Rodriguez, 2005).
Intermolecular Halogenation and Esterification
Pimenta et al. (2017) utilized DABCO as an organocatalyst in the halogenation of alkenes and subsequent esterification. This application showcases the versatility of diazabicyclo[3.2.1]octane derivatives in chemical transformations (Pimenta, Gusevskaya, & Alberto, 2017).
Structural and Crystal Engineering
Brewer et al. (2004) conducted a study on the molecular and crystal structures of diazabicyclo[3.2.1]octane-2,6-diones, which helps in understanding the relationship between molecular and crystal structures in chemistry (Brewer, Parkin, & Grossman, 2004).
Use in Ionic Liquids
El Asri et al. (2011) explored the use of ionic liquids for multicomponent reactions leading to the 2,6-diazabicyclo[2.2.2]octane core, highlighting its application in green chemistry (El Asri et al., 2011).
Mechanism of Action
properties
IUPAC Name |
tert-butyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-6-9(13)4-5-12-8/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVPWYPEOYZEIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1250997-27-3 | |
Record name | tert-butyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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